6-[(2-Ethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol
Description
6-[(2-Ethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol is a synthetic small molecule featuring a 1,3-benzodioxol-5-ol core substituted with a 2-ethoxyphenyl group and a pyrrolidinyl moiety. The compound’s structure combines aromatic, ether, and heterocyclic components, making it a candidate for pharmacological exploration.
The 1,3-benzodioxol-5-ol moiety (sesamol derivative) is known for its metabolic stability and ability to interact with biological targets via hydrogen bonding and π-π stacking . The pyrrolidinyl substituent adds a basic nitrogen atom, which may influence solubility and target binding through protonation at physiological pH.
Properties
IUPAC Name |
6-[(2-ethoxyphenyl)-pyrrolidin-1-ylmethyl]-1,3-benzodioxol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-2-23-17-8-4-3-7-14(17)20(21-9-5-6-10-21)15-11-18-19(12-16(15)22)25-13-24-18/h3-4,7-8,11-12,20,22H,2,5-6,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPHYNLAMLINND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(C2=CC3=C(C=C2O)OCO3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801179404 | |
| Record name | 6-[(2-Ethoxyphenyl)-1-pyrrolidinylmethyl]-1,3-benzodioxol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685107-71-5 | |
| Record name | 6-[(2-Ethoxyphenyl)-1-pyrrolidinylmethyl]-1,3-benzodioxol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685107-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(2-Ethoxyphenyl)-1-pyrrolidinylmethyl]-1,3-benzodioxol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: The 3,4,5-trimethoxyphenyl group in NSC-370284 increases molecular weight (387.43 vs. The bromine atom in the 4-bromo analog contributes significantly to molecular weight (376.24) and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Electronic and Steric Profiles :
- Target Compound : The 2-ethoxyphenyl group is less sterically hindered than the 3,4,5-trimethoxyphenyl group, possibly allowing for more flexible binding to targets.
- NSC-370284 : The trimethoxy substitution provides strong electron-donating effects, which could stabilize charge-transfer interactions in enzyme binding pockets .
Synthetic Accessibility :
- Analogs like (E)-6-(Prop-1-enyl)-1,3-benzodioxol-5-ol are synthesized via flow reactors with high yields (92%), suggesting scalable routes for related compounds .
Stability and Handling
- NSC-370284 requires storage at -20°C for long-term stability, indicating sensitivity to temperature and moisture .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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